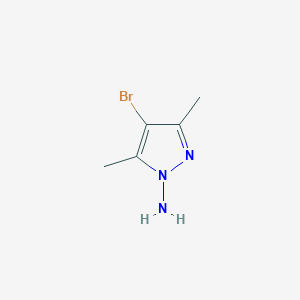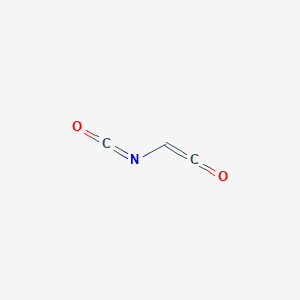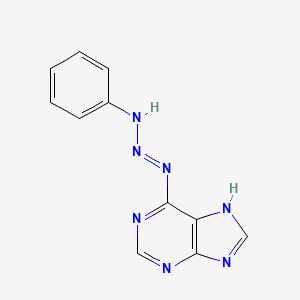
N'-aminopyridine-4-carboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-aminopyridine-4-carboximidamide;hydrochloride is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminopyridine-4-carboximidamide;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of N’-aminopyridine-4-carboximidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-aminopyridine-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
N’-aminopyridine-4-carboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyridine: A related compound used in similar research applications.
3,4-diaminopyridine: Another derivative with similar properties but different potency and bioavailability.
Uniqueness
N’-aminopyridine-4-carboximidamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .
Conclusion
N’-aminopyridine-4-carboximidamide;hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.
Eigenschaften
Molekularformel |
C6H9ClN4 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
N'-aminopyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-1-3-9-4-2-5;/h1-4H,8H2,(H2,7,10);1H |
InChI-Schlüssel |
FMTYPBVEBOAOMY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=CC=C1/C(=N\N)/N.Cl |
Kanonische SMILES |
C1=CN=CC=C1C(=NN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)


